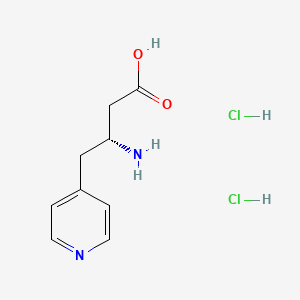

(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride is a chiral amino acid derivative with a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-3-Amino-4-(pyridin-4-yl)butanoic acid.

Reaction with Hydrochloric Acid: The precursor is reacted with hydrochloric acid to form the dihydrochloride salt. This step is usually carried out under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride may involve:

Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and minimize impurities.

Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure dihydrochloride salt.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation Products: Oxo derivatives of the amino acid.

Reduction Products: Piperidine derivatives.

Substitution Products: Various substituted amino acids depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride has been identified as a promising candidate in the development of therapeutics for neurological disorders. Its interactions with neurotransmitter systems make it particularly relevant for conditions such as:

- Neurodegenerative Diseases : Studies have shown that this compound can modulate neurotransmitter release, which is crucial in diseases like Alzheimer's and Parkinson's.

- Antidepressants : It exhibits potential as a precursor for developing new antidepressant medications due to its influence on serotonin and norepinephrine pathways.

Research indicates that this compound exhibits various biological activities:

- Antiviral Properties : Some studies suggest it may inhibit viral replication mechanisms, making it a candidate for antiviral drug development.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, potentially aiding in the treatment of inflammatory diseases.

Case Study 1: Neuropharmacological Effects

A study evaluated the effects of this compound on animal models of depression. Results indicated significant improvements in behavioral tests associated with depressive symptoms, suggesting its potential as an antidepressant.

Case Study 2: Antiviral Activity

In vitro tests demonstrated that derivatives of this compound exhibited antiviral activity against specific viruses by inhibiting their replication processes. This finding opens avenues for further research into its use as an antiviral agent.

Case Study 3: Anti-inflammatory Applications

Research conducted on the anti-inflammatory properties of the compound revealed its ability to suppress tumor necrosis factor-alpha (TNF-α) production in cell cultures. This suggests its potential utility in treating autoimmune conditions.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminobutyric Acid | Simple amino acid structure | Involved in GABAergic neurotransmission |

| 3-Pyridylacetic Acid | Contains pyridine and acetic acid | Exhibits anti-inflammatory properties |

| (S)-3-Amino-4-(pyridin-2-yl)butanoic Acid Dihydrochloride | Chiral variant with different stereochemistry | Potentially different biological activities |

Wirkmechanismus

The mechanism of action of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride: The enantiomer of the compound with different biological activity.

4-Pyridinylboronic acid: A compound with a similar pyridine ring but different functional groups and applications.

Pyrrolidine derivatives: Compounds with a similar nitrogen-containing ring structure but different chemical properties.

Uniqueness

®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a pyridine ring, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride, a chiral compound with significant biological activity, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, relevant case studies, and potential therapeutic applications.

- Chemical Formula : C₉H₁₄Cl₂N₂O₂

- Molecular Weight : Approximately 253.12 g/mol

- IUPAC Name : (3R)-3-amino-4-pyridin-4-ylbutanoic acid dihydrochloride

- CAS Number : 269396-67-0

This compound is primarily studied for its role as a modulator of neurotransmitter systems. It is believed to interact with specific molecular targets, including:

- Metabotropic Glutamate Receptors (mGluRs) : The compound has been investigated for its potential to modulate mGluR7, a receptor implicated in neurodegenerative diseases and psychiatric disorders .

- Neurotransmitter Systems : It may influence glutamatergic signaling pathways, which are crucial for synaptic plasticity and cognitive functions .

Biological Activity

The compound exhibits several biological activities that make it a candidate for therapeutic development:

- Neuroprotective Effects : Research indicates that this compound may protect neurons from excitotoxicity associated with conditions like Alzheimer's disease .

- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammatory responses in various models, indicating potential use in treating autoimmune diseases .

- Antimicrobial Activity : Some derivatives of the compound have shown promising antibacterial properties, particularly against Gram-positive bacteria .

Study 1: Neuroprotective Effects

A study published in Nature highlighted the compound's ability to modulate mGluR7 activity, leading to reduced neuroinflammation and improved outcomes in animal models of neurodegeneration. The results demonstrated a significant decrease in markers of neuronal damage and inflammation when treated with the compound .

Study 2: Anti-inflammatory Potential

Research conducted on animal models of rheumatoid arthritis showed that this compound significantly reduced joint inflammation and pain. The study emphasized its potential as a therapeutic agent for inflammatory diseases .

Study 3: Antimicrobial Activity

In vitro evaluations revealed that certain derivatives of this compound exhibited MIC values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting strong antibacterial activity compared to traditional antibiotics like ciprofloxacin .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-3-Amino-4-(pyridin-2-yl)butanoic Acid Dihydrochloride | Chiral variant with different stereochemistry | Potentially different biological activities |

| 4-Aminobutyric Acid | Simple amino acid structure | Involved in GABAergic neurotransmission |

| 3-Pyridylacetic Acid | Contains pyridine and acetic acid | Exhibits anti-inflammatory properties |

This compound stands out due to its specific chiral configuration and targeted action on neurotransmitter systems, making it a valuable candidate for further therapeutic exploration.

Eigenschaften

CAS-Nummer |

269396-67-0 |

|---|---|

Molekularformel |

C9H12N2O2 |

Molekulargewicht |

180.20 g/mol |

IUPAC-Name |

(3R)-3-amino-4-pyridin-4-ylbutanoic acid |

InChI |

InChI=1S/C9H12N2O2/c10-8(6-9(12)13)5-7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13)/t8-/m1/s1 |

InChI-Schlüssel |

HPMMXBBRJNNDBV-MRVPVSSYSA-N |

SMILES |

C1=CN=CC=C1CC(CC(=O)O)N.Cl.Cl |

Isomerische SMILES |

C1=CN=CC=C1C[C@H](CC(=O)O)N |

Kanonische SMILES |

C1=CN=CC=C1CC(CC(=O)O)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.